2,2-Diphenylcyclopropanecarbonitrile
Overview
Description
R 1415: is a compound known for its utility in various scientific research fields. It is an organic compound with significant applications in life sciences research. The compound is often used in studies related to chemistry, biology, and medicine due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of R 1415 involves several steps, including the reaction of specific organic halides with metals, metal displacement, metathesis, and hydrometallation . These reactions are typically carried out under controlled conditions to ensure the purity and stability of the final product.
Industrial Production Methods: : Industrial production of R 1415 follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and technology to maintain the quality and consistency of the compound. The production methods are designed to be efficient and cost-effective while adhering to safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions: : R 1415 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: : The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of R 1415, while substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Chemistry: : In chemistry, R 1415 is used as a reagent in various organic synthesis reactions. Its unique properties make it an essential component in the development of new chemical compounds and materials .
Biology: : In biological research, R 1415 is used to study cellular processes and molecular interactions. It is often employed in experiments involving cell signaling, gene expression, and protein function .
Medicine: Its ability to interact with specific molecular targets makes it a valuable tool in the discovery of new treatments for various diseases .
Industry: : In the industrial sector, R 1415 is used in the production of various chemical products. Its stability and reactivity make it suitable for use in manufacturing processes that require precise control over chemical reactions .
Mechanism of Action
The mechanism of action of R 1415 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to R 1415 include other organic phosphoramidites and related chemical structures. These compounds share some chemical properties with R 1415 but may differ in their specific applications and reactivity .
Uniqueness: : R 1415 is unique due to its specific chemical structure and properties, which make it particularly useful in certain research and industrial applications. Its stability, reactivity, and ability to interact with specific molecular targets set it apart from other similar compounds .
Conclusion
R 1415 is a versatile compound with significant applications in various scientific research fields. Its unique properties and reactivity make it an essential tool in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industrial professionals utilize this compound effectively in their work.
Properties
IUPAC Name |
2,2-diphenylcyclopropane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c17-12-15-11-16(15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLFXGMJDRNWME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292080 | |
Record name | 2,2-Diphenylcyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30932-41-3 | |
Record name | 2,2-Diphenylcyclopropanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30932-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Diphenylcyclopropanecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030932413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 30932-41-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120433 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Diphenylcyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-diphenylcyclopropanecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.801 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,2-Diphenylcyclopropanecarbonitrile serves as a crucial intermediate in the synthesis of (±)-Cibenzoline []. The compound is synthesized from a diaryl cyanoolefin intermediate through a cyclopropanation reaction. It is then reacted with ethylenediamine in the presence of a sulfur catalyst to form (±)-2-(2,2-diphenylcyclopropyl)-2-imidazoline, which is further oxidized to obtain (±)-Cibenzoline.
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